Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate is a thiazole-derived compound characterized by a methyl ester group at position 5, a methyl group at position 4, and a phenylsulfanyl moiety at position 2. Thiazoles are heterocyclic systems with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and agrochemical properties.
Properties
Molecular Formula |
C12H11NO2S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-phenylsulfanyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(13-8)16-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
FIZONNWBUIEJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: It can be used in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
Position 2 Modifications
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate ():
- Substituents : A trifluoromethylphenyl group at position 2 replaces the phenylsulfanyl group.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may alter electronic properties, making it suitable for agrochemical applications (e.g., pesticide intermediates).
- Molecular Weight : 315.31 g/mol (vs. ~320 g/mol for the parent compound).
- Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate (): Substituents: Diphenylamino group at position 2 and phenyl at position 3. Crystallographic studies confirm a monoclinic structure (space group P2₁/c) with distinct packing interactions .
Position 5 Modifications
Heterocyclic Hybrid Systems
1,3,4-Thiadiazole Derivatives ():
- Example : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole.
- Comparison : The replacement of the thiazole ring with a 1,3,4-thiadiazole core introduces additional sulfur atoms, which can enhance electron delocalization and antimicrobial activity .
- Tetrazole-Containing Analogs (): Example: Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate. Impact: The tetrazole ring (N-rich heterocycle) improves metabolic stability and is commonly used in drug design. Molecular weight: 432.52 g/mol, indicating higher complexity .
Characterization
Molecular Properties
Biological Activity
Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C11H11NOS2
Molecular Weight: 225.33 g/mol
CAS Number: 33763-20-1
The compound features a thiazole ring substituted with a phenylsulfanyl group and a methyl ester at the carboxylic acid position. This structure is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring: Reaction of 2-aminothiophenol with appropriate carboxylic acids under acidic conditions.
- Methyl Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 16 µg/mL | 32 µg/mL |
| Candida albicans | 64 µg/mL | 128 µg/mL |
These results indicate that the compound exhibits potential as an antimicrobial agent, particularly against gram-positive bacteria.
Antifungal Activity
The antifungal activity of this compound has also been investigated. In vitro studies reveal effective inhibition of fungal growth at concentrations as low as 10 µg/mL against common pathogens like Aspergillus niger and Candida albicans.
The biological activity of this compound is attributed to its ability to interfere with microbial enzyme functions. It may inhibit essential metabolic pathways in bacteria and fungi, leading to cell death. Specific targets include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell wall synthesis and metabolic processes.
- Membrane Disruption: Interaction with microbial membranes can lead to increased permeability and cell lysis.
Case Studies
- Study on Antimicrobial Efficacy: A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
- Antifungal Research: Another investigation highlighted its effectiveness against Candida species, suggesting that this compound could be a candidate for developing new antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
